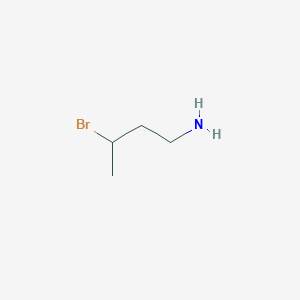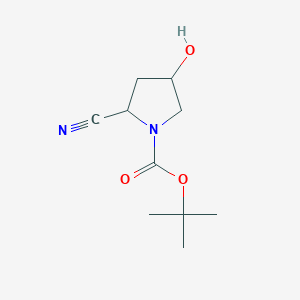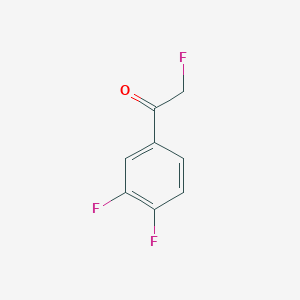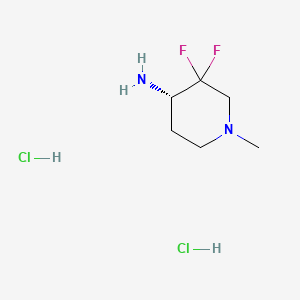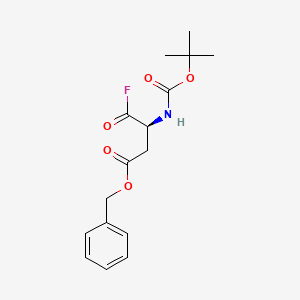![molecular formula C8H11BrN2O B12440889 [2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
[2-(3-Bromophenoxy)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Bromophenoxy)ethyl]hydrazine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol It is characterized by the presence of a bromophenoxy group attached to an ethyl hydrazine moiety
Métodos De Preparación
The synthesis of [2-(3-Bromophenoxy)ethyl]hydrazine typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
[2-(3-Bromophenoxy)ethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
[2-(3-Bromophenoxy)ethyl]hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of [2-(3-Bromophenoxy)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
[2-(3-Bromophenoxy)ethyl]hydrazine can be compared with other similar compounds such as:
[2-(4-Bromophenoxy)ethyl]hydrazine: Similar in structure but with the bromine atom at the para position.
[2-(3-Chlorophenoxy)ethyl]hydrazine: Similar in structure but with a chlorine atom instead of bromine.
[2-(3-Methylphenoxy)ethyl]hydrazine: Similar in structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromophenoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H11BrN2O |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
2-(3-bromophenoxy)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-1-3-8(6-7)12-5-4-11-10/h1-3,6,11H,4-5,10H2 |
Clave InChI |
CYMXRSNVKWFSMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OCCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
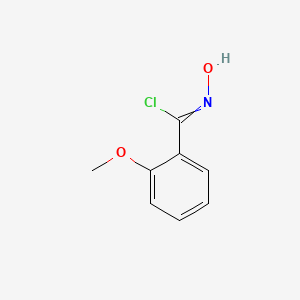
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)

![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B12440858.png)
